molecular formula C12H12N2O3 B1260070 Brunnein C

Brunnein C

Cat. No. B1260070
M. Wt: 232.23 g/mol
InChI Key: PYKJRLLVCLLWPW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brunnein C is a natural product found in Cortinarius brunneus with data available.

Scientific Research Applications

Brunnein C's Chemical Characteristics and Origin

Brunnein C, along with other beta-carboline alkaloids like Brunneins A and B, is primarily derived from the fruiting bodies of the fungus Cortinarius brunneus. These compounds are characterized by specific molecular structures, which are key to their biological activity. Brunnein C's structure and characteristics were identified through extensive NMR and MS data analysis (Teichert et al., 2007).

Biological Activities and Potential Uses

Brunnein C has been explored for various biological activities, which could have significant implications in scientific research:

  • Cholinesterase Inhibition : Brunnein A, closely related to Brunnein C, demonstrated very low cholinesterase inhibitory effects. This suggests a potential avenue for research into neurodegenerative diseases where cholinesterase activity is a factor, though more specific studies on Brunnein C are needed to establish its efficacy in this area (Teichert et al., 2007).

  • Free Radical Scavenging : Research has shown that similar compounds, such as a novel brunnein-type β-carboline alkaloid isolated from Cyclocybe cylindracea, exhibit explicit radical scavenging activity. This opens up potential research applications of Brunnein C in oxidative stress-related conditions and in exploring its antioxidant properties (Krüzselyi et al., 2019).

  • Metabolic Syndrome Research : Though not directly linked to Brunnein C, the broad research on botanicals like Artemisia, which affect insulin signaling pathways and improve insulin resistance, highlights the potential of exploring Brunnein C in similar metabolic contexts. The compound's unique properties could be relevant in studying metabolic dysregulation associated with diseases like Type 2 diabetes (Ribnicky et al., 2013).

properties

Product Name

Brunnein C

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

(3S)-7-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c15-6-1-2-7-8-4-10(12(16)17)13-5-11(8)14-9(7)3-6/h1-3,10,13-15H,4-5H2,(H,16,17)/t10-/m0/s1

InChI Key

PYKJRLLVCLLWPW-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](NCC2=C1C3=C(N2)C=C(C=C3)O)C(=O)O

Canonical SMILES

C1C(NCC2=C1C3=C(N2)C=C(C=C3)O)C(=O)O

synonyms

brunnein C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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